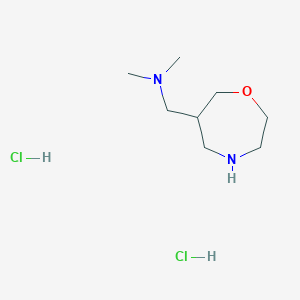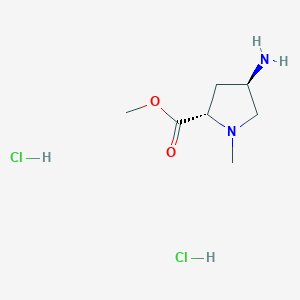
Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride: is a chemical compound with significant applications in various scientific fields. It is a derivative of proline, an amino acid, and is often used in research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride typically involves the esterification of (4R)-4-amino-1-methyl-L-proline. This process can be carried out using methanol in the presence of an acid catalyst. The resulting ester is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in studying reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its proline derivative structure makes it useful in understanding protein folding and stability.
Medicine: The compound has potential applications in drug development, particularly in designing proline-based pharmaceuticals. It is also used in the synthesis of peptide-based drugs.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and stability. The compound’s proline derivative structure allows it to mimic natural amino acids, making it useful in studying protein-related processes.
Comparaison Avec Des Composés Similaires
- Methyl (4R)-4-hydroxy-1-methyl-L-prolinate dihydrochloride
- Methyl (4R)-4-methyl-1-methyl-L-prolinate dihydrochloride
- Methyl (4R)-4-ethyl-1-methyl-L-prolinate dihydrochloride
Uniqueness: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other proline derivatives that may have different substituents, such as hydroxyl or methyl groups.
Propriétés
Numéro CAS |
1609388-59-1 |
|---|---|
Formule moléculaire |
C7H15ClN2O2 |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m1./s1 |
Clé InChI |
XZEZSMRDPNRZNI-IBTYICNHSA-N |
SMILES |
CN1CC(CC1C(=O)OC)N.Cl.Cl |
SMILES isomérique |
CN1C[C@@H](C[C@H]1C(=O)OC)N.Cl |
SMILES canonique |
CN1CC(CC1C(=O)OC)N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B3106828.png)


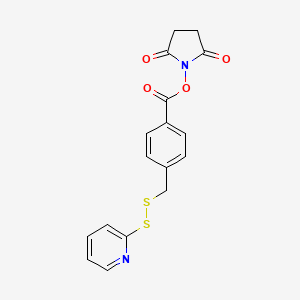

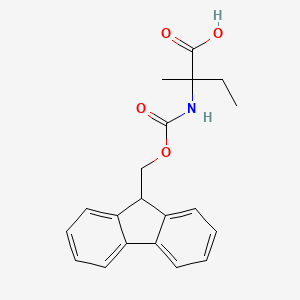

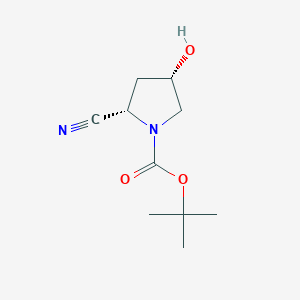
![2-Methylbenzofuro[2,3-b]pyridin-8-ol](/img/structure/B3106873.png)
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3106884.png)
![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)

